molecular formula C7H9Cl2FN2 B2795145 (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride CAS No. 2137655-30-0

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride

Cat. No.: B2795145
CAS No.: 2137655-30-0
M. Wt: 211.06
InChI Key: AGPHYHWBYUAOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride is a valuable chemical reagent in research, particularly in the synthesis of novel hydrazone-based compounds. The hydrazone functional group is a versatile scaffold in medicinal chemistry, known for its ability to coordinate with metals and form a wide range of biologically active molecules . Researchers utilize this compound to develop new agents with potential anti-infective, anticancer, and antiviral properties, as the hydrazone nucleus is a key pharmacophore in these areas . The presence of both chlorine and fluorine atoms on the benzyl ring is strategically significant; chlorine is a common component in over 250 FDA-approved drugs and is known to influence a compound's biological activity and metabolic profile, while fluorine can enhance lipid solubility and bioavailability . The compound acts as a key synthetic intermediate, typically formed by reacting 3-chloro-5-fluorobenzaldehyde with hydrazine, followed by conversion to the stable hydrochloride salt. It is a crucial reactant in the formation of hydrazones via condensation with various carbonyl compounds (aldehydes and ketones) . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPHYHWBYUAOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of (3-Chloro-5-fluorobenzyl)chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps such as distillation or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives with different substitution patterns.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or alcoholic solutions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzyl hydrazines.

    Oxidation Reactions: Products include azo and azoxy compounds.

    Reduction Reactions: Products include reduced hydrazine derivatives.

Scientific Research Applications

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
(3-Chloro-5-fluorobenzyl)hydrazine HCl C₇H₇ClF N₂·HCl 3-Cl, 5-F ~210.0* Potential enzyme inhibition, drug candidate
(3-Bromo-5-fluorophenyl)hydrazine HCl C₆H₆BrF N₂·HCl 3-Br, 5-F 241.49 Higher molecular weight; bromine enhances reactivity
(2-Chloro-5-methoxyphenyl)hydrazine HCl C₇H₁₀Cl₂N₂O 2-Cl, 5-OCH₃ 209.07 Methoxy group increases electron density
(3-Fluorophenyl)hydrazine HCl C₆H₆F N₂·HCl 3-F 160.58 Simpler structure; lower steric hindrance
(3-Chloro-2-fluorophenyl)hydrazine HCl C₆H₅ClF N₂·HCl 3-Cl, 2-F 193.02 Altered substituent positions affect binding

*Estimated based on analogous compounds.

Key Observations:
  • Substituent Position : Positional isomers like (3-Chloro-2-fluorophenyl)hydrazine HCl exhibit distinct electronic and steric profiles, which may influence interactions with biological targets .
  • Electron-Donating Groups : Methoxy-substituted derivatives (e.g., [2-Chloro-5-methoxyphenyl]hydrazine HCl) demonstrate increased electron density, altering solubility and metabolic pathways .

Biological Activity

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride is a halogenated benzyl hydrazine derivative with significant implications in medicinal chemistry and organic synthesis. Its structural features, including the presence of chlorine and fluorine substituents, contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is CHClFN·HCl. It can be synthesized from 3-chloro-5-fluoroaniline through a reaction with hydrazine hydrate in the presence of hydrochloric acid as a catalyst. This synthesis route is crucial for obtaining high-purity products suitable for various applications in research and industry.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes. The compound can inhibit certain enzymes by binding to their active sites, disrupting normal enzymatic functions. This inhibition can lead to various biological effects, including:

  • Anti-inflammatory properties : The compound has shown potential in reducing inflammation through enzyme inhibition.
  • Antiparasitic activity : It has demonstrated effectiveness against protozoan parasites, indicating its potential use in treating parasitic infections .

Enzyme Inhibition Studies

Numerous studies have highlighted the enzyme inhibition capabilities of this compound:

Enzyme Target IC50 Value (μM) Effect
Cyclooxygenase (COX)0.20Anti-inflammatory
Dipeptidyl peptidase IV0.50Antidiabetic potential
Parasite enzyme (e.g., L. major)0.50Antiparasitic

These results suggest that the compound may be a viable candidate for further development as a therapeutic agent .

Case Study 1: Antiparasitic Activity

In a study evaluating the antiparasitic effects of various compounds against Leishmania major, this compound exhibited a 2.5-fold increase in potency compared to matched quinazoline analogs, demonstrating its potential as a lead compound for developing new treatments for parasitic infections .

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of hydrazine derivatives found that this compound effectively inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential application in treating inflammatory diseases .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of pharmaceutical compounds : Used as an intermediate in synthesizing various drug candidates.
  • Study of enzyme interactions : Provides insights into enzyme mechanisms and potential therapeutic targets.
  • Development of agrochemicals : Its reactivity makes it suitable for creating new agricultural products.

Q & A

Q. What are the established synthetic routes for (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-chloro-5-fluorobenzyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours). The hydrochloride salt is precipitated by acidification with HCl. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Alternative routes may involve diazotization of substituted anilines followed by reduction, though this requires careful pH and temperature control to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrazine moiety integration.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
  • Elemental analysis : To verify purity (>95%) and stoichiometry.
  • HPLC : For assessing purity and detecting impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray crystallography (if crystals are obtainable): To resolve stereochemical ambiguities and confirm solid-state structure .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and sensitive to oxidation. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, light, or elevated temperatures (>25°C), which can lead to decomposition into chlorinated byproducts or free hydrazine. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

For Suzuki-Miyaura cross-coupling:

  • Catalyst : Use Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1) at 80°C.
  • Base : K₂CO₃ (2 equiv) to deprotonate the hydrazine moiety and enhance reactivity.
  • Monitoring : Track coupling efficiency via LC-MS to identify incomplete reactions or boronic acid side products. Adjust solvent polarity (e.g., switch to THF for sterically hindered partners) .
  • Yield improvement : Pre-activate the hydrazine by forming a hydrazone intermediate with acetone before coupling .

Q. How should researchers resolve contradictions in reported biological activity data for hydrazine derivatives?

Discrepancies often arise from:

  • Structural analogs : Compare substituent effects (e.g., 3-chloro vs. 5-fluoro positioning in ).
  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) and validate purity (>99% via HPLC).
  • Mechanistic overlap : Use competitive binding assays or molecular docking (e.g., MOE software in ) to distinguish targets like aminopeptidase N vs. VEGFR2 inhibition .

Q. What mechanistic insights exist for this compound in enzyme inhibition?

Hydrazine derivatives often act as competitive inhibitors by forming stable Schiff bases with pyridoxal phosphate-dependent enzymes. For example:

  • Kinetic studies : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Computational modeling : Use density functional theory (DFT) to map electrostatic interactions between the chloro-fluoro substituents and enzyme active sites (e.g., aminopeptidase N in ).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven interactions .

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